molecular formula C22H28N4O6 B2618466 methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-61-1

methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2618466
CAS No.: 896386-61-1
M. Wt: 444.488
InChI Key: VNEOELNCFJFCOW-UHFFFAOYSA-N
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Description

Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, also known as Revefenacin, is a novel, long-acting muscarinic antagonist (LAMA). It is primarily used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). This compound is designed to provide long-lasting bronchodilation with once-daily dosing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One of the key intermediates is 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid. The preparation involves the following steps:

    Formation of Intermediate 6: This involves the reaction of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.

    Formation of Intermediate 7: This involves the reaction of hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.

    Final Product Formation: Intermediate 6 and Intermediate 7 are dissolved in ethanol, stirred for 20 minutes, and then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride at room temperature overnight.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, tetrahydrofuran, acetic acid, sodium sulfate, and ethyl acetate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.

Scientific Research Applications

Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its function as a muscarinic antagonist. It binds to muscarinic receptors in the airway smooth muscle, blocking the action of acetylcholine. This prevents bronchoconstriction and leads to bronchodilation. The compound has a high affinity for the M3 muscarinic receptor, which is primarily responsible for bronchoconstriction .

Comparison with Similar Compounds

Similar Compounds

    Tiotropium: Another long-acting muscarinic antagonist used for the treatment of COPD.

    Aclidinium: A muscarinic antagonist with a similar mechanism of action but shorter duration of action.

    Glycopyrronium: A muscarinic antagonist used for the treatment of COPD with a different pharmacokinetic profile.

Uniqueness

Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its long duration of action and high selectivity for the M3 muscarinic receptor. This makes it particularly effective for once-daily dosing in the treatment of COPD .

Properties

IUPAC Name

methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c1-32-21(30)15-6-7-16-17(13-15)24-22(31)26(20(16)29)10-4-2-3-5-18(27)25-11-8-14(9-12-25)19(23)28/h6-7,13-14H,2-5,8-12H2,1H3,(H2,23,28)(H,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEOELNCFJFCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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